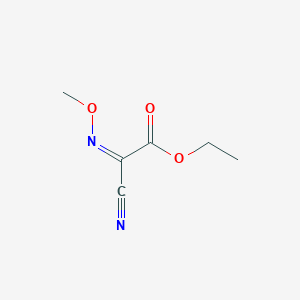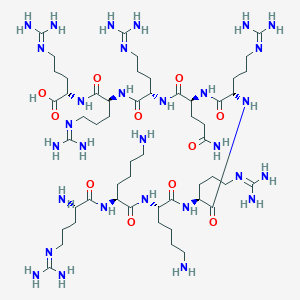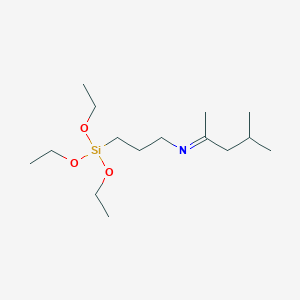
N,N,2,4-Tetramethylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2,4-Tetramethylpiperazine-1-carboxamide (also known as TEMPO) is a stable free radical compound that has been widely used in various scientific research applications. TEMPO is a versatile compound that can be used as a catalyst, a spin label, and an antioxidant. It has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
TEMPO acts as a radical scavenger and an antioxidant by donating an electron to free radicals and reactive oxygen species (ROS). This reaction converts the free radicals and ROS into less reactive species, thereby preventing oxidative damage to cells and tissues. TEMPO has also been shown to inhibit lipid peroxidation, which is a major cause of oxidative stress-related diseases.
Biochemische Und Physiologische Effekte
TEMPO has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells and tissues from oxidative damage, reduce inflammation, and improve mitochondrial function. Additionally, TEMPO has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TEMPO is its stability and ease of use. It can be easily synthesized and stored for long periods of time without degradation. Additionally, TEMPO is a relatively inexpensive compound, making it an attractive option for scientific research. However, one of the limitations of TEMPO is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are many potential future directions for the use of TEMPO in scientific research. One area of interest is the use of TEMPO as a therapeutic agent for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, TEMPO could be used as a tool for studying the role of oxidative stress in various biological processes. Finally, the development of new methods for synthesizing and using TEMPO could lead to new applications and discoveries in the field of chemistry and biology.
Synthesemethoden
TEMPO can be synthesized through the oxidation of N,N,2,4-Tetramethylpiperidine. The most commonly used method for the synthesis of TEMPO is the oxidation of the corresponding piperidine using a variety of oxidizing agents such as hypochlorite, hypobromite, and periodate. The oxidation reaction is typically carried out in the presence of a catalyst such as sodium bromide or sodium hypochlorite.
Wissenschaftliche Forschungsanwendungen
TEMPO has been widely used in various scientific research applications due to its unique properties. It has been used as a catalyst in various chemical reactions, including the oxidation of alcohols and the polymerization of styrene. TEMPO has also been used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of proteins and nucleic acids. Additionally, TEMPO has been used as an antioxidant in food preservation and in the treatment of oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
114649-86-4 |
|---|---|
Produktname |
N,N,2,4-Tetramethylpiperazine-1-carboxamide |
Molekularformel |
C9H19N3O |
Molekulargewicht |
185.27 g/mol |
IUPAC-Name |
N,N,2,4-tetramethylpiperazine-1-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-8-7-11(4)5-6-12(8)9(13)10(2)3/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
LLJQYNOGGJIQSG-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C(=O)N(C)C)C |
Kanonische SMILES |
CC1CN(CCN1C(=O)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)






